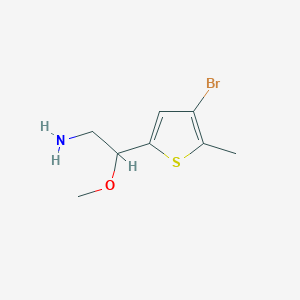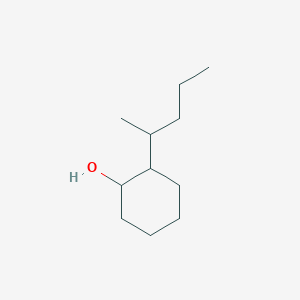![molecular formula C11H16BrNO B13282387 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13282387.png)
3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-brominated or de-hydroxylated product
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Industry: Utilized in the synthesis of fungicidal compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propan-1-ol: Similar structure but lacks the amino group.
2-Bromo-4-methylphenyl derivatives: Various derivatives with different functional groups attached to the aromatic ring.
Uniqueness
3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with multiple molecular targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
3-[(2-bromo-4-methylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16BrNO/c1-9-3-4-10(11(12)7-9)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
GHMSJTKITBSHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13282307.png)
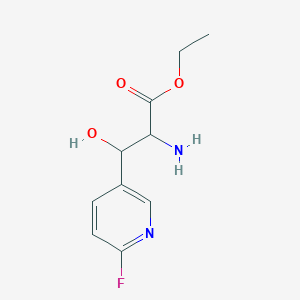
![2,7-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13282313.png)
![2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B13282316.png)
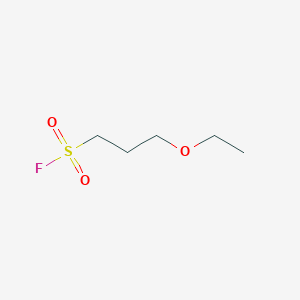
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13282321.png)
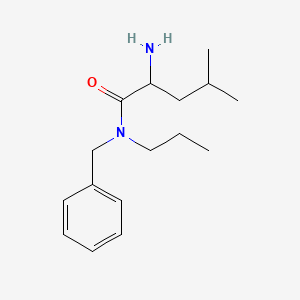
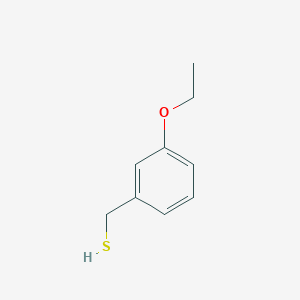
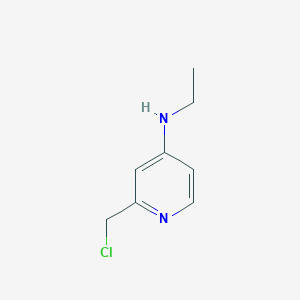
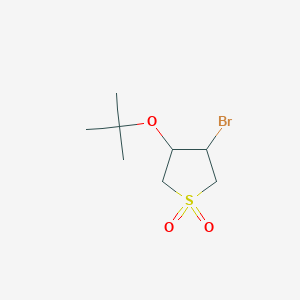
![7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13282359.png)
